molecular formula C17H26N2O B1664662 5-Methoxy-N,N-diisopropyltryptamine CAS No. 4021-34-5

5-Methoxy-N,N-diisopropyltryptamine

Cat. No.: B1664662
CAS No.: 4021-34-5
M. Wt: 274.4 g/mol
InChI Key: DNBPMBJFRRVTSJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), also known as ‘foxy’, is a tryptamine derivative that primarily targets the serotonin transporter (SERT) and serotonin receptors 5-HT1A, 5-HT2A, and 5-HT2C . These targets play a crucial role in the regulation of mood, cognition, and perception.

Mode of Action

5-MeO-DIPT acts as a potent inhibitor of SERT and displays high affinity at serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors . As a 5-HT2A receptor agonist, it produces hallucinogenic effects . Additional mechanisms of action such as monoamine oxidase inhibition (MAOI) may also be involved .

Biochemical Pathways

The biochemical pathways affected by 5-MeO-DIPT primarily involve the modulation of serotonin and dopamine neurotransmission . It increases extracellular dopamine (DA), serotonin (5-HT), and glutamate levels, but the potency varies between brain regions . The increase in 5-HT and decrease in 5-HIAA tissue content suggest SERT inhibition . On the other hand, a decrease in DA, DOPAC, and HVA tissue contents suggests possible adaptive changes in DA turnover or damage of DA terminals by 5-MeO-DIPT .

Pharmacokinetics

5-MeO-DIPT is orally active, with effects onset within 20 to 30 minutes and peak effects occurring between 1 to 1.5 hours after administration . The duration of effects lasts about 3 to 6 hours .

Result of Action

The molecular and cellular effects of 5-MeO-DIPT’s action include increased extracellular levels of DA, 5-HT, and glutamate in certain brain regions . It also induces a head-twitch response and potentiates forepaw treading induced by 8-OH-DPAT, indicating that its hallucinogenic activity seems to be mediated through the stimulation of 5-HT2A and 5-HT1A receptors . DNA single and double-strand breaks persist up to 60 days after the treatment, indicating marked neurotoxicity of 5-MeO-DIPT .

Biochemical Analysis

Biochemical Properties

5-Methoxy-N,N-diisopropyltryptamine plays a significant role in biochemical reactions, primarily through its interaction with serotonin receptors. It acts as a competitive inhibitor of the serotonin transporter (SERT) and has high affinity for 5-HT2A, 5-HT2C, and 5-HT1A receptors . These interactions lead to the modulation of serotonin levels in the brain, contributing to its hallucinogenic effects. Additionally, this compound has been shown to interact with dopamine and glutamate receptors, further influencing neurotransmitter release and signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it increases the release of dopamine, serotonin, and glutamate, leading to altered neurotransmission and synaptic plasticity . The compound has been demonstrated to induce cytotoxic effects in cell lines such as COS-7, SH-SY5Y, and Hep G2 . Furthermore, exposure to this compound during adolescence has been linked to oxidative DNA damage and impaired cognitive functions in animal models .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through agonism of the 5-HT2A receptor . This interaction leads to the activation of downstream signaling pathways, including the release of intracellular calcium and activation of protein kinase C (PKC). Additionally, this compound inhibits the serotonin transporter, resulting in increased extracellular serotonin levels . The compound also affects gene expression by modulating transcription factors and other regulatory proteins involved in neurotransmitter synthesis and release .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is rapidly absorbed, with peak effects occurring within 1 to 1.5 hours after administration . Its neurotoxic effects, such as DNA damage, can persist for extended periods, up to 60 days post-treatment . The stability and degradation of this compound in biological systems are influenced by factors such as pH and temperature, which can affect its long-term impact on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound induces mild hallucinogenic effects and increases neurotransmitter release . At higher doses, it can cause significant neurotoxicity, including oxidative DNA damage and impaired cognitive functions . Chronic administration of this compound during adolescence has been shown to result in long-term behavioral and neurological deficits .

Metabolic Pathways

This compound undergoes several metabolic pathways in the body. The primary pathways include O-demethylation to form 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) and direct hydroxylation on the aromatic ring . These metabolites can be further conjugated to sulfate and glucuronide, facilitating their excretion . The involvement of cytochrome P450 enzymes, particularly CYP2D6 and CYP1A1, in the metabolism of this compound has been documented .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It specifically inhibits the serotonin transporter (SERT), leading to increased extracellular serotonin levels . The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and accumulate in the central nervous system . Additionally, this compound’s interaction with dopamine and glutamate transporters further affects its localization and accumulation in specific brain regions .

Subcellular Localization

The subcellular localization of this compound is primarily within neuronal cells, where it interacts with serotonin receptors on the cell membrane . The compound’s lipophilic nature allows it to penetrate cellular membranes and reach intracellular targets . Post-translational modifications, such as phosphorylation, may influence its activity and localization within specific subcellular compartments . The targeting of this compound to specific organelles, such as mitochondria, can impact its function and contribute to its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-N,N-diisopropyltryptamine typically involves the following steps:

    Starting Material: The synthesis begins with indole, which is then subjected to a series of reactions to introduce the methoxy and diisopropylamino groups.

    Methoxylation: The indole is first methoxylated to form 5-methoxyindole.

    Alkylation: The 5-methoxyindole is then alkylated with diisopropylamine to introduce the diisopropylamino group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its status as a controlled substance in many countries. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-N,N-diisopropyltryptamine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can occur at the indole ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives.

Scientific Research Applications

5-Methoxy-N,N-diisopropyltryptamine has been studied for various scientific research applications:

    Chemistry: It serves as a model compound for studying the structure-activity relationships of tryptamines.

    Biology: Research has focused on its effects on serotonin receptors and its potential neurotoxicity.

    Medicine: Although not widely used in medicine, it has been investigated for its potential therapeutic effects in treating certain psychiatric disorders.

    Industry: Its use in industry is limited due to its psychoactive properties and legal restrictions.

Comparison with Similar Compounds

Similar Compounds

    Diisopropyltryptamine (DiPT): The parent compound without the methoxy group.

    5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Another methoxy-substituted tryptamine with similar psychoactive effects.

    N,N-Dimethyltryptamine (DMT): A well-known psychedelic tryptamine.

Uniqueness

5-Methoxy-N,N-diisopropyltryptamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other tryptamines. Its combination of methoxy and diisopropylamino groups results in a unique receptor binding profile and psychoactive effects .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-12(2)19(13(3)4)9-8-14-11-18-17-7-6-15(20-5)10-16(14)17/h6-7,10-13,18H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBPMBJFRRVTSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC1=CNC2=C1C=C(C=C2)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193209
Record name 5-Methoxy-N,N-diisopropyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4021-34-5
Record name 5-Methoxy-N,N-diisopropyltryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4021-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-N,N-diisopropyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004021345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-N,N-diisopropyltryptamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01441
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-Methoxy-N,N-diisopropyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12D06G8W8E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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